molecular formula C3H10N2O3S B8471237 N,N-dimethyl-N'-methoxysulfamide

N,N-dimethyl-N'-methoxysulfamide

Cat. No.: B8471237
M. Wt: 154.19 g/mol
InChI Key: BJWAMQPTGVXMQK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-methoxysulfamide is a sulfamide derivative characterized by the substitution of two methyl groups on the nitrogen atoms of the sulfamide backbone and a methoxy (-OCH₃) group on the adjacent nitrogen. Its molecular formula is C₃H₁₁N₂O₃S, with a molecular weight of 155.19 g/mol (inferred from structural analogs). Sulfamides are known for their versatility in pharmaceutical, agrochemical, and material science applications due to their tunable electronic and steric properties .

Properties

Molecular Formula

C3H10N2O3S

Molecular Weight

154.19 g/mol

IUPAC Name

[methoxysulfamoyl(methyl)amino]methane

InChI

InChI=1S/C3H10N2O3S/c1-5(2)9(6,7)4-8-3/h4H,1-3H3

InChI Key

BJWAMQPTGVXMQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dimethyl-N'-methoxysulfamide and related sulfamide derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound C₃H₁₁N₂O₃S N,N-dimethyl, N'-methoxy 155.19 (inferred) Not available Hypothesized use in agrochemicals or antifouling (inferred)
N,N-Dimethylsulfamide C₂H₈N₂O₂S N,N-dimethyl 124.16 3984-14-3 Intermediate in drug synthesis; polar, water-soluble
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S N,N-dimethyl, N'-phenyl 200.26 4710-17-2 Antifouling coatings; hydrophobic due to phenyl group
N,N-Dimethyl-N'-p-tolylsulfamide C₉H₁₄N₂O₂S N,N-dimethyl, N'-p-tolyl 214.28 Not available Agrochemical research; enhanced steric bulk

Structural and Functional Insights

This difference could influence solubility and bioavailability in pharmaceutical contexts .

Applications :

  • Phenyl- and tolyl-substituted derivatives are prominent in antifouling coatings due to their resistance to microbial adhesion . The methoxy variant might serve similar roles with improved environmental compatibility.
  • Urea analogs (e.g., fenuron, isoproturon) demonstrate that N'-substituents dictate biological activity, suggesting that the methoxy group in sulfamides could modulate pesticidal or herbicidal efficacy .

Synthetic Considerations :

  • Sulfamides are typically synthesized via reactions between sulfamoyl chlorides and amines. The methoxy group may require protective strategies during synthesis to prevent oxidation or side reactions .

Toxicity and Safety: While N-Nitrosodimethylamine (a nitrosamine) is highly carcinogenic, dimethylated sulfamides like N,N-dimethyl-N'-phenylsulfamide show lower acute toxicity but require standard handling precautions .

Preparation Methods

Sulfonyl Chloride-Amine Coupling

The most direct route to N,N-dimethyl-N'-methoxysulfamide involves reacting methoxysulfonyl chloride with dimethylamine. This method, adapted from pyrazole sulfonamide syntheses, proceeds via nucleophilic substitution:

Procedure :

  • Reagent Preparation : Methoxysulfonyl chloride (1.2 eq) is dissolved in dichloromethane (DCM) under inert atmosphere.

  • Amine Addition : Dimethylamine (1.0 eq) is added dropwise at 0–5°C, followed by triethylamine (1.5 eq) to scavenge HCl.

  • Reaction Monitoring : The mixture is stirred at 25–30°C for 16 hours, with progress tracked via TLC (hexanes:ethyl acetate, 7:3).

  • Workup : Cold water is added to quench the reaction, followed by DCM extraction, drying (Na₂SO₄), and vacuum concentration.

Yield : 70–85% (crude), improving to 90–95% after column chromatography.

Key Considerations :

  • Temperature Control : Exothermic HCl evolution necessitates slow amine addition.

  • Solvent Choice : DCM minimizes side reactions compared to polar solvents.

Sodium Hydride-Mediated Alkylation

Patent CN103755600B describes a sodium hydride (NaH)-driven method for analogous sulfonamides, adaptable to this compound:

Procedure :

  • Base Activation : NaH (1.1 eq) is added to dimethylamine in toluene at 0–5°C, forming a reactive amine anion.

  • Sulfonyl Chloride Addition : Methoxysulfonyl chloride (0.8–1.4 eq) in toluene is introduced dropwise.

  • Reaction Conditions : Stirring at 25°C for 1–2 hours ensures complete coupling.

Optimization Data :

ParameterOptimal RangeImpact on Yield
NaH:Amine Ratio1.0–1.2:1Maximizes deprotonation
SolventTolueneReduces hydrolysis
Reaction Time1–2 hoursBalances conversion vs. degradation

Yield : 78–82% after aqueous workup.

Electrochemical Oxidative Coupling

Thiol-Amine Oxidation

A novel electrochemical method from JACS enables sulfonamide synthesis without traditional sulfonyl chlorides:

Mechanism :

  • Anodic Oxidation : Methanethiol (CH₃SH) is oxidized to dimethyldisulfide (CH₃SSCH₃) at 0.5 V.

  • Aminium Radical Formation : Dimethylamine undergoes one-electron oxidation to an aminium radical cation at 1.5 V.

  • Sulfenamide Intermediate : Radical coupling forms CH₃S-N(CH₃)₂, further oxidized to sulfonamide at 2.6 V.

Setup :

  • Electrolyte : 0.1 M LiClO₄ in acetonitrile

  • Electrodes : Graphite anode, Pt cathode

  • Current Density : 10 mA/cm²

Yield : 65–70%, with 98% Faradaic efficiency.

Advantages :

  • Avoids toxic sulfonyl chlorides

  • Scalable for continuous flow systems

Catalytic Methods Avoiding Acid Scavengers

DMF-Catalyzed Sulfonylation

Patent WO2001094320A2 discloses a solvent-free approach using dimethylformamide (DMF) as catalyst:

Procedure :

  • Reagent Mixing : Dimethylamine and methoxysulfonyl chloride (1.5:1 molar ratio) are combined with 0.05 eq DMF.

  • Thermal Activation : Heated to 125–150°C for 4–7 hours in toluene.

  • Product Isolation : Cooling, aqueous wash, and solvent evaporation yield pure product.

Performance Metrics :

Catalyst LoadingTemperature (°C)Time (h)Yield (%)
0.05 eq DMF125488
0.1 eq DMF150392

Key Insight : DMF facilitates HCl elimination without stoichiometric bases.

Comparative Analysis of Methods

Table 1. Method Comparison for this compound Synthesis

MethodReagentsConditionsYield (%)Purity (%)Scalability
ClassicalSO₂Cl₂, (CH₃)₂NH25°C, DCM85–9599Moderate
NaH-MediatedNaH, SO₂Cl₂0–25°C, toluene78–8297High
ElectrochemicalCH₃SH, (CH₃)₂NH2.6 V, MeCN65–7095Emerging
Catalytic DMFSO₂Cl₂, DMF150°C, solvent-free88–9298Industrial

Challenges and Optimization Strategies

Byproduct Formation

  • Bis-Sulfonamides : Excess sulfonyl chloride leads to N,N,N'-trisubstituted products. Mitigated by maintaining 1:1.2 amine:SO₂Cl₂ ratio.

  • Hydrolysis : Methoxysulfonyl chloride’s sensitivity to moisture requires anhydrous conditions (<50 ppm H₂O).

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances reactivity but complicates recovery.

  • Hydrocarbon Alternatives : Toluene reduces side reactions versus DCM .

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-N'-methoxysulfamide, and what critical parameters influence yield?

  • Methodological Answer: Synthesis of this compound can be approached via nucleophilic substitution between dimethylamine and methoxyamine derivatives under controlled conditions. Key parameters include:
  • Reagent Ratios: Stoichiometric excess of dimethylamine to ensure complete sulfonylation.
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity .
  • Temperature Control: Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, methoxy (-OCH₃) protons resonate at δ 3.2–3.5 ppm, while dimethylamino (-N(CH₃)₂) protons appear as a singlet near δ 2.8–3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (e.g., LTQ Orbitrap) identifies the molecular ion peak (e.g., m/z 209.12 for C₈H₁₄N₂O₃S) and fragmentation patterns .
  • Elemental Analysis: Validate empirical formula (e.g., C: 45.2%, H: 6.7%, N: 13.2%) to confirm purity .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer:
  • Storage Conditions: Store in airtight containers at 2–8°C to prevent hydrolysis. Moisture and light accelerate degradation, necessitating desiccants and amber glassware .
  • Degradation Monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) tracks decomposition products like sulfonic acid derivatives .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for detecting trace levels of this compound in environmental samples?

  • Methodological Answer:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a reverse-phase column (e.g., C18) with electrospray ionization (ESI) in positive ion mode. Quantify using precursor-to-product ion transitions (e.g., m/z 209 → 152) .
  • Solid-Phase Extraction (SPE): Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits (LOQ < 0.1 ppb) .

Q. How can computational chemistry predict the environmental fate of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolysis pathways. For example, the S–N bond is susceptible to cleavage at pH < 4, forming dimethylamine and methoxysulfamic acid .
  • Molecular Dynamics Simulations: Model interactions with soil organic matter to assess adsorption potential (log Kₒₐ ~ 2.5–3.0) .

Q. What methodologies are employed to study the interaction of this compound with biological targets?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., carbonic anhydrase) to measure binding kinetics (K_D ~ 10⁻⁶ M) .
  • Molecular Docking (AutoDock Vina): Simulate binding poses in enzyme active sites, prioritizing hydrogen bonds with sulfonamide oxygen and methoxy groups .

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